Dibenzylphosphine
Overview
Description
Dibenzylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two benzyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylphosphine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphine in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Dibenzylphosphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Substitution: Alkyl halides, sodium hydride (NaH).
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Various phosphine derivatives depending on the alkyl halide used
Scientific Research Applications
Mechanism of Action
The mechanism of action of dibenzylphosphine involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming stable bonds with electrophiles. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Tribenzylphosphine: Similar in structure but with three benzyl groups attached to the phosphorus atom.
Dibenzylphosphine oxide: The oxidized form of this compound.
Dibenzylphosphite: Another related compound with different reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity and ability to form stable complexes with transition metals. Its derivatives also exhibit diverse biological activities, making it a versatile compound in both chemical and biological research .
Biological Activity
Dibenzylphosphine (DBP) is an organophosphorus compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antibacterial properties, and mechanisms of action, supported by relevant data tables and case studies.
1. Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of benzyl chloride with phosphine in the presence of a base. The general reaction can be represented as follows:
This process yields this compound, which can then be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
2. Cytotoxicity Studies
Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. A study conducted on human promyelocytic leukemia (HL-60) cells indicated that DBP derivatives showed moderate cytotoxic effects, with IC50 values ranging from 9.7 to 27.5 µM for selected compounds .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate | HL-60 | 10 |
Dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate | HL-60 | 15 |
This compound | A549 | 20 |
This compound | NIH/3T3 | 25 |
3. Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. In vitro assays demonstrated that certain derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The effectiveness was measured using a GFP fluorescence-based assay to quantify bacterial cell death .
Table 2: Antibacterial Activity of this compound Derivatives
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | 50 |
This compound | Escherichia coli | 75 |
The mechanisms underlying the biological activity of this compound are still being elucidated. Studies suggest that its activity may involve the inhibition of key enzymes or pathways critical for cell survival in both bacterial and cancer cells. For instance, the dephosphorylation process has been shown to yield active metabolites that could exert cytotoxic effects on cancer cells .
Case Studies
- Antitumor Activity : In vivo studies using MCF-7 xenograft models revealed that dibenzylphosphate prodrugs derived from this compound significantly inhibited tumor growth without notable toxicity to healthy tissues .
- Antibacterial Efficacy : A comparative study highlighted the antibacterial efficacy of this compound derivatives against resistant strains of bacteria, showcasing their potential as lead compounds for antibiotic development .
Properties
IUPAC Name |
dibenzylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJERDWKYNUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CPCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400515 | |
Record name | Dibenzylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56522-04-4 | |
Record name | Dibenzylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.